Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate
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Overview
Description
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate typically involves the reaction of 4-bromobenzoyl chloride with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted oxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxazole N-oxides.
Reduction Reactions: Products include the corresponding alcohols and other reduced derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to specific proteins, thereby modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-chlorophenyl)-1,2-oxazole-5-carboxylate
- Ethyl 3-(4-fluorophenyl)-1,2-oxazole-5-carboxylate
- Ethyl 3-(4-methylphenyl)-1,2-oxazole-5-carboxylate
Uniqueness
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis. Additionally, the bromophenyl group may enhance the compound’s binding affinity to certain biological targets, potentially leading to improved biological activity compared to its analogs .
Biological Activity
Ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a bromophenyl group that enhances its binding affinity to biological targets. The oxazole ring contributes to the compound's stability and reactivity. The ester functional group can undergo hydrolysis, which may release active carboxylic acid derivatives that interact with various biological pathways.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom on the phenyl ring can influence the compound's lipophilicity and bioavailability, potentially enhancing its therapeutic effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. It showed IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating significant antiproliferative activity .
- Mechanism of Induction : Flow cytometry analyses revealed that it induces apoptosis in treated cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects .
Enzyme Inhibition
This compound has also been studied for its ability to inhibit specific enzymes:
- Carbonic Anhydrase Inhibition : Research indicates that this compound can selectively inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and cancer progression. Some derivatives demonstrated nanomolar inhibition potency against membrane-bound CAs .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal that modifications to the oxazole ring and phenyl substituents significantly impact biological activity:
Compound Variation | Biological Activity | IC50 Values |
---|---|---|
Bromine Substitution | Enhanced binding affinity | Varies by target |
Ester Hydrolysis Products | Increased cytotoxicity | Lower than parent compound |
Electron-Drawing Groups | Decreased activity | Higher IC50 values observed |
These findings suggest that careful modification of substituents can lead to compounds with improved therapeutic profiles.
Case Studies
- Study on Antitumor Activity : A recent study evaluated several derivatives of this compound for their anticancer properties. The most potent derivatives exhibited IC50 values below 0.5 µM against multiple cancer cell lines, showcasing their potential as lead compounds for drug development .
- In Vivo Pharmacokinetics : Another investigation assessed the pharmacokinetic properties of selected derivatives in animal models. Results indicated favorable absorption and distribution profiles, supporting further exploration for clinical applications .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURLQPOAYRMFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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